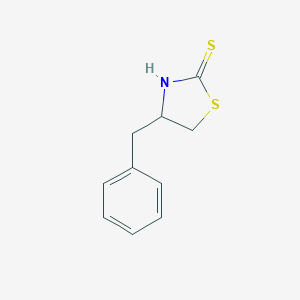

4-Benzyl-1,3-thiazolidine-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDUGQISGRPGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Benzyl 1,3 Thiazolidine 2 Thione

Established Synthetic Routes to the 4-Benzyl-1,3-thiazolidine-2-thione Scaffold

Synthesis from Amino Alcohols and Carbon Disulfide

A prevalent and classical method for the synthesis of 1,3-thiazolidine-2-thiones involves the reaction of β-amino alcohols with carbon disulfide. researchgate.netnih.gov This approach is widely utilized due to the ready availability of the starting materials. The reaction typically proceeds in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in a suitable solvent like ethanol (B145695). nih.gov For instance, the synthesis of various thiazolidine-2-thione derivatives has been successfully achieved using this method, highlighting its broad applicability. researchgate.net

The general mechanism involves the initial formation of a dithiocarbamate (B8719985) intermediate from the reaction of the amino alcohol with carbon disulfide. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group and elimination of water, leads to the formation of the thiazolidine-2-thione ring.

| Starting Material | Reagents | Conditions | Product | Yield |

| Aminoethanol | Carbon Disulfide, KOH | Ethanol, 40°C | Thiazolidine-2-thione | 68.1% nih.gov |

| β-amino alcohols | Carbon Disulfide | Base | Thiazolidine-2-thiones | Not specified researchgate.net |

Cyclization Reactions for Thiazolidine-2-thione Formation

The formation of the thiazolidine-2-thione ring system can also be accomplished through various cyclization strategies. One such method involves the reaction of propargylamines with carbon disulfide, catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org The proposed mechanism suggests the formation of a dithiocarbamate anion, which then undergoes an intramolecular 5-exo-dig cyclization to yield the final product. acs.org

Another approach utilizes the cyclocondensation of anilines, benzaldehydes, and thioglycolic acid. nih.gov These reactions can be promoted by various catalysts and conditions, including solvent-free synthesis at elevated temperatures. nih.gov

| Reactants | Catalyst/Conditions | Key Feature | Product |

| Propargylamine (B41283), Carbon Disulfide | DABCO | 5-exo-dig cyclization | 1,3-Thiazolidine-2-thione acs.org |

| Substituted Aniline, Benzaldehyde, Thioglycolic Acid | Ammonium (B1175870) Persulfate, 90°C, Solvent-free | High atom economy | 1,3-Thiazolidin-4-one nih.gov |

One-Pot and Multi-Component Reaction Approaches

To enhance synthetic efficiency and sustainability, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of thiazolidine-2-thiones and their derivatives. researchgate.net These strategies combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste.

One example is a one-pot, three-component reaction involving an amine, an aldehyde, and thioglycolic acid to produce thiazolidin-4-one derivatives. nih.govnih.govresearchgate.net Similarly, a four-component reaction of primary amines, ketones, terminal alkynes, and isothiocyanates has been reported for the synthesis of thiazolidin-2-imines, which are structurally related to thiazolidine-2-thiones. acs.org These MCRs often benefit from simple procedures and the ability to generate diverse molecular structures. researchgate.netnih.gov

| Reaction Type | Reactants | Key Advantages | Product |

| One-pot, three-component | 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, 2-mercaptoacetic acid | Simple and efficient protocol | Thiazolidine-4-one hybrids nih.gov |

| One-pot, four-component | Primary amines, ketones, terminal alkynes, isothiocyanates | Modular and straightforward access to complex molecules | Thiazolidin-2-imines acs.org |

| Three-component | 2-chlorobenzothiazole, benzyl (B1604629) bromides, phenols | Excellent yields, catalyst-free | 4-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one derivatives researchgate.net |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest due to its application as a chiral auxiliary in asymmetric synthesis.

Synthesis of (S)-4-Benzyl-1,3-thiazolidine-2-thione

The (S)-enantiomer of this compound can be synthesized from the corresponding chiral starting material, (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol). The reaction with carbon disulfide in the presence of a base affords the desired (S)-4-benzyl-1,3-thiazolidine-2-thione. This chiral auxiliary has been utilized in asymmetric aldol (B89426) additions. scielo.org.mx The synthesis of the related (R)-enantiomer is also well-documented. nih.govsigmaaldrich.comchemdad.com

| Starting Material | Key Reagent | Product | Optical Purity |

| L-Phenylglycinol | Potassium ethylxanthate | (S)-4-Benzyl-1,3-thiazolidine-2-thione | Not specified chemicalbook.com |

| (R)-2-Amino-3-phenyl-1-propanol | Not specified | (R)-4-Benzyl-1,3-thiazolidine-2-thione | ≥99:1 (enantiomeric ratio) sigmaaldrich.com |

Control of Chiral Centers in Thiazolidine-2-thione Synthesis

The control of stereochemistry is paramount when synthesizing chiral thiazolidine-2-thiones. The stereocenter at the 4-position is typically established by using an enantiomerically pure β-amino alcohol as the starting material. The chirality of the starting material is generally retained throughout the reaction sequence.

For instance, the synthesis of chiral 5-substituted thiazolidine-2-thione derivatives has been achieved through a decarboxylation-cyclization method starting from β-amino oxazolidinones, with complete retention of chirality. researchgate.net The use of chiral auxiliaries, such as Evans-type oxazolidinones and the title thiazolidinethiones, allows for the diastereoselective formation of new stereocenters in subsequent reactions. scielo.org.mx The ability to synthesize both (R)- and (S)-enantiomers of this compound provides access to both enantiomers of the desired final products in asymmetric synthesis. nih.govsigmaaldrich.comchemdad.comuni.lu

| Method | Starting Material | Key Aspect | Product Stereochemistry |

| Cyclization | Enantiopure β-amino alcohol | Retention of stereochemistry | Enantiopure 4-substituted thiazolidine-2-thione |

| Decarboxylation-cyclization | β-amino oxazolidinones | Highly stereoselective | Chiral 5-substituted thiazolidine-2-thione derivatives researchgate.net |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical practices has spurred the development of advanced synthetic methodologies for producing this compound that align with the principles of green chemistry. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. Key advancements in this area include the adoption of microwave-assisted protocols and the innovation of catalyst-free and solvent-free reaction conditions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. The application of microwave irradiation to the synthesis of thiazolidine (B150603) derivatives has demonstrated considerable advantages over conventional heating methods. nih.gov

In the context of synthesizing heterocyclic compounds similar to this compound, microwave-assisted one-pot, three-component reactions have been shown to be highly effective. nih.gov For instance, the synthesis of (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones has been successfully achieved under microwave irradiation. mdpi.com This process involves a one-pot tandem reaction that benefits from the controlled heating and increased reaction rates provided by microwaves. mdpi.com

Research on the synthesis of various thiazole (B1198619) and pyridazine (B1198779) derivatives has consistently highlighted the benefits of microwave assistance. Studies have shown that microwave irradiation can increase reaction yields by 17–23% while significantly shortening reaction times from hours to mere minutes. nih.gov For example, a standard procedure for preparing related 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones involves irradiating a mixture of rhodanine, an aromatic aldehyde, and n-propylamine at 80°C for 60 minutes, resulting in yields ranging from 62% to 89%. mdpi.com

The general advantages of microwave-assisted synthesis are summarized in the table below, based on findings from the synthesis of related heterocyclic compounds.

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | Minutes |

| Yield | Moderate | High to Excellent |

| Energy Consumption | High | Low |

| By-product Formation | Often significant | Minimized |

These findings strongly suggest that a microwave-assisted protocol for the synthesis of this compound, likely from precursors such as L-phenylalaninol, carbon disulfide, and a suitable cyclizing agent, would offer similar enhancements in efficiency and sustainability.

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free synthetic routes represents a significant stride towards achieving the ideals of green chemistry. These methods not only simplify the reaction setup and purification processes but also eliminate the environmental and economic costs associated with catalysts and solvents.

Recent research has demonstrated the feasibility of synthesizing thiazolidine-2-thiones and related structures without the need for a catalyst. A notable example is the multicomponent reaction of primary amines, carbon disulfide, and γ-bromocrotonates, which provides thiazolidine-2-thiones in excellent yields through a domino alkylation/intramolecular Michael addition sequence. organic-chemistry.org This approach is described as a simple, versatile, and catalyst-free method with a wide substrate scope. organic-chemistry.org

Furthermore, catalyst-free conditions have been successfully applied to the three-component synthesis of 2-iminothiazoles from amines, isothiocyanates, and nitroepoxides. nih.gov The reaction proceeds smoothly at mild temperatures, highlighting the inherent reactivity of the components that can be harnessed without external activation. nih.gov The principles of one-pot synthesis, often employed in these methods, contribute to significant efficiencies and waste reduction by avoiding intermediate separation and purification steps. youtube.com

Solvent-free, or neat, reaction conditions offer additional environmental benefits. For the synthesis of structurally similar thiazolidin-4-ones, an efficient and environmentally friendly one-pot procedure has been developed that is free of solvents, catalysts, and desiccants. researchgate.net This three-component process involves the reaction of primary benzylamines with aromatic aldehydes and 2-mercaptoacetic acid, where the acid itself acts as a self-catalyst. researchgate.net

A plausible catalyst-free and solvent-free approach for the synthesis of this compound could involve the direct reaction of L-phenylalaninol with carbon disulfide, potentially with a suitable activating agent or under specific temperature and pressure conditions to facilitate the cyclization.

The following table outlines the key features and benefits of catalyst-free and solvent-free synthesis based on related studies.

| Feature | Description | Benefit |

| Catalyst-Free | The reaction proceeds without the addition of an external catalyst. | Simplifies purification, reduces cost, and avoids toxicity associated with metal catalysts. |

| Solvent-Free | The reaction is conducted in the absence of a solvent, often by heating the neat reactants. | Eliminates solvent waste, reduces environmental impact, and can lead to higher reaction rates. |

| One-Pot | Multiple reaction steps are carried out in a single reaction vessel. | Increases efficiency, saves time and resources, and minimizes waste from intermediate workups. youtube.com |

| High Atom Economy | A high proportion of the atoms from the reactants are incorporated into the final product. | Minimizes waste and maximizes the use of raw materials. |

These green methodologies underscore a progressive shift in the synthesis of this compound, prioritizing efficiency, safety, and environmental responsibility.

Derivatization and Chemical Reactivity of 4 Benzyl 1,3 Thiazolidine 2 Thione

N-Acylation Reactions of 4-Benzyl-1,3-thiazolidine-2-thione

N-acylation is a common strategy to functionalize the this compound core. This reaction involves the introduction of an acyl group onto the nitrogen atom of the thiazolidine (B150603) ring, which is a key step in the synthesis of many complex molecules and chiral auxiliaries. nih.govnih.gov

The synthesis of N-propionyl derivatives of this compound is a well-established procedure in organic chemistry. scielo.org.mxnih.gov These derivatives are particularly useful as chiral auxiliaries in asymmetric synthesis, for instance, in aldol (B89426) reactions. scielo.org.mxnih.gov The reaction typically involves the treatment of this compound with propionyl chloride in the presence of a base. scielo.org.mxnih.gov

The general scheme for the N-acylation of (4S)-benzyl-1,3-thiazolidin-2-one to its N-propionyl derivative is as follows:

(4S)-benzyl-1,3-thiazolidin-2-one + Propionyl chloride → (4S)-Benzyl-3-propionyl-1,3-thiazolidin-2-one scielo.org.mx

This reaction yields the desired N-propionyl derivative, which can then be used in further synthetic steps, such as asymmetric aldol couplings with various aldehydes. scielo.org.mx

The conditions for the N-acylation of this compound can be optimized to achieve high yields and purity of the product. Key parameters that are often adjusted include the choice of solvent, base, reaction temperature, and reaction time. scielo.org.mxnih.gov

Dichloromethane (DCM) is a commonly used solvent for this reaction. scielo.org.mxnih.gov Triethylamine (Et3N) is a frequently employed base to neutralize the hydrochloric acid generated during the reaction. scielo.org.mxnih.gov The reaction is often carried out at low temperatures, such as 0°C or even as low as -78°C, to control the reactivity and minimize side reactions. scielo.org.mxnih.gov After the addition of the acylating agent, the reaction mixture is typically allowed to warm to room temperature and stirred for a couple of hours to ensure completion. scielo.org.mx The reaction is then quenched, for example, by the addition of a saturated solution of ammonium (B1175870) chloride. scielo.org.mx

Table 1: Comparison of Reaction Conditions for N-Propionylation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Starting Material | (4S)-Benzyl-1,3-thiazolidin-2-one | (4S)-4-Benzyl-2-thioxo-1,3-thiazolidine |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Base | Triethylamine (Et3N) | Triethylamine |

| Acylating Agent | Propionyl chloride | Propionyl chloride |

| Temperature | 0°C | -40 to -78°C |

| Reaction Time | 1 hour at 0°C, then 2 hours at room temperature | Not specified |

| Workup | Quenched with saturated NH4Cl solution | Not specified |

| Yield | 67% | Not specified |

| Reference | scielo.org.mx | nih.gov |

Reactivity of the Thione Moiety in this compound

The thione moiety (C=S) in this compound is a key functional group that exhibits diverse reactivity, allowing for a range of chemical transformations.

The thione group can participate in nucleophilic substitution reactions. The sulfur atom of the C=S bond is nucleophilic and can be involved in the formation of new bonds. This reactivity is central to the construction of more complex molecular architectures.

The thione group is susceptible to both oxidation and reduction. researchgate.net

Oxidation: Oxidation of the thione group can lead to the formation of the corresponding sulfoxides or sulfones under specific conditions. For example, treatment with oxidizing agents like hydrogen peroxide can convert the thione into a sulfone. researchgate.net

Reduction: Reduction of the thione group can result in the formation of the corresponding thiazolidine derivatives. For instance, reduction with Raney nickel in ethanol (B145695) can lead to the elimination of both the sulfur and carbon atoms at the 2-position of the ring, resulting in an amide. researchgate.net The use of lithium aluminum hydride (LiAlH4) as a reducing agent can reduce the carbonyl group to a methylene (B1212753) group, leading to ring opening between the sulfur and the C-2 atom. researchgate.net

Formation of Complex Derivatives and Conjugates

This compound and its acylated derivatives serve as versatile building blocks for the synthesis of more complex molecules and conjugates. nih.govscielo.org.mxnih.govmdpi.com

N-acylated derivatives can be utilized in diastereoselective aldol reactions to create complex structures with controlled stereochemistry. scielo.org.mx For example, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one can be condensed with aryl aldehydes to produce 'Evans syn' aldol adducts with high diastereoselectivity. scielo.org.mxscielo.org.mx

Furthermore, the thiazolidine core can be incorporated into more elaborate molecular frameworks to generate compounds with specific biological activities. This includes the synthesis of cationic N-acylated thiazolidines bearing a quaternary pyridinium (B92312) group, which have been investigated for their antimicrobial properties. nih.govnih.govrsc.org The synthesis of these complex derivatives often involves a multi-step process, starting with the formation of the thiazolidine ring, followed by N-acylation and subsequent functionalization. nih.gov

Other examples include the synthesis of 4-benzyl-1,3-thiazole derivatives and thiazolidine-4-one derivatives of other biologically active molecules like ibuprofen, showcasing the broad applicability of the this compound scaffold in medicinal chemistry. nih.govmdpi.com

Table 2: Examples of Complex Derivatives from this compound

| Derivative Class | Synthetic Application | Resulting Structure | Reference |

|---|---|---|---|

| N-Propionyl Aldol Adducts | Asymmetric aldol condensation with aldehydes | (4S)-Benzyl-3-(3-hydroxy-2-methyl-3-arylpropanoyl)thiazolidin-2-one | scielo.org.mx |

| Cationic Thiazolidine Conjugates | N-acylation and quaternization | Quaternary N-acyl thiazolidine with a pyridinium group | nih.gov |

| Thiazole (B1198619) Derivatives | Analogue-based drug design | 2-substituted-4-benzyl-1,3-thiazoles | nih.gov |

| Ibuprofen Conjugates | Synthesis of potential anti-inflammatory drugs | Thiazolidine-4-one derivatives of 2-(4-isobutylphenyl)propionic acid | mdpi.com |

Hybrid Molecules with Other Heterocyclic Scaffolds

The synthesis of hybrid molecules, where the this compound framework is covalently linked to other heterocyclic rings, is a prominent strategy in drug discovery. This approach aims to combine the pharmacophoric features of different scaffolds to create novel compounds with potentially synergistic or enhanced biological profiles. The thiazolidine ring is often derivatized into a thiazolidin-4-one or a thiazolidine-2,4-dione as part of the hybridization process.

Key examples of such hybrids include:

Pyrazole (B372694) Hybrids: The thiazolidine-4-one ring has been successfully coupled with pyrazole moieties. d-nb.info One-pot, three-component reactions involving a pyrazolecarbaldehyde, an aniline, and thioglycolic acid can efficiently produce 2-(pyrazol-4-yl)-3-arylthiazolidin-4-ones. d-nb.info Further strategies include the Knoevenagel condensation between various 4-thiazolidinones and pyrazole-4-carbaldehydes to yield 5-(pyrazol-4-ylmethylene)-thiazolidinone derivatives. nih.govresearchgate.net

Triazole Hybrids: 1,2,4-Triazole rings are frequently incorporated into thiazolidinone structures. rasayanjournal.co.in A common synthetic route involves the condensation of 4-amino-triazole derivatives with aromatic aldehydes to form Schiff bases, which are then cyclized with mercaptoacetic acid to yield the target thiazolidin-4-one-triazole hybrids. rasayanjournal.co.inchemmethod.com Another approach involves creating a piperazine-based amide linker to connect the thiazolidine-2,4-dione and triazole nuclei. nih.gov

Benzothiazole (B30560) Hybrids: The fusion of benzothiazole and thiazolidine-2,4-dione scaffolds has been explored to develop new chemical entities. nih.gov These hybrids have been synthesized by replacing the phenacyl moiety of existing thiazolidinedione derivatives with a benzothiazole group, which in some cases, has been shown to improve biological activity. nih.gov

Other Heterocyclic Hybrids: The versatility of the thiazolidine scaffold allows for hybridization with a range of other heterocycles. For instance, a thiazolidine-2,4-dione nucleus has been molecularly hybridized with 2-oxo-1,2-dihydroquinoline and 2-oxoindoline moieties to generate novel compounds. nih.gov

Table 1: Examples of Hybrid Molecules Derived from Thiazolidine Scaffolds

| Heterocyclic Partner | Resulting Hybrid Scaffold | Synthetic Approach |

|---|---|---|

| Pyrazole | 2-(Pyrazol-4-yl)-3-arylthiazolidin-4-one | One-pot reaction of pyrazolecarbaldehyde, aniline, and thioglycolic acid. d-nb.info |

| 1,2,4-Triazole | 3-(Triazol-4-yl)-2-aryl-1,3-thiazolidin-4-one | Cyclization of triazole-derived Schiff bases with mercaptoacetic acid. rasayanjournal.co.inchemmethod.com |

| Benzothiazole | Benzothiazole-thiazolidine-2,4-dione | Replacement of a phenacyl moiety with a benzothiazole motif. nih.gov |

| 2-Oxoindoline | 2-Oxoindoline-thiazolidine-2,4-dione Hybrid | Knoevenagel condensation followed by substitution reaction. nih.gov |

Derivatives with Modified Benzyl (B1604629) Moieties or Thiazolidine Rings

Modifications to the core structure of this compound, either on the thiazolidine ring itself or on the appended benzyl group, are crucial for fine-tuning its stereochemical and electronic properties. These derivatizations are fundamental to its application in asymmetric synthesis and for structure-activity relationship (SAR) studies.

Modification of the Thiazolidine Ring:

The thiazolidine ring offers several sites for chemical alteration. The secondary amine can be acylated or alkylated, and the thione group can be converted to a ketone.

N-Acylation: The nitrogen atom of the thiazolidine ring can be readily acylated. For example, the reaction of (4S)-benzyl-1,3-thiazolidin-2-one with propionyl chloride in the presence of a base yields the corresponding N-propionyl derivative. jmcs.org.mx These N-acyl derivatives are particularly important as chiral auxiliaries in asymmetric aldol reactions, where they help control the stereochemical outcome of the reaction. jmcs.org.mx

N-Alkylation: Alkylation of the ring nitrogen provides another route for derivatization, such as the synthesis of (4R)-4-benzyl-3-methyl-1,3-thiazolidine-2-thione. nih.gov

Oxidation and Rearrangement: The parent thione is often a precursor to thiazolidin-2-one and thiazolidin-4-one derivatives. jmcs.org.mxmdpi.com The Knoevenagel condensation of a thiazolidine-2,4-dione with an aldehyde introduces a substituent at the 5-position, creating a 5-benzylidene derivative. nih.gov This exocyclic double bond can then be selectively reduced. google.com

Modification of the Benzyl Moiety:

Ring Substitution: A variety of substituents can be introduced onto the aromatic ring. Studies have incorporated electron-withdrawing groups like nitro (NO₂), chloro (Cl), and bromo (Br), as well as electron-donating groups like methoxy (B1213986) (OCH₃). nih.govnih.gov For example, the synthesis of 2-phenyl-4-oxo-1,3-thiazolidin-3-yl propionic acid derivatives has been carried out with various substitutions on the phenyl ring, including 4-chloro and 4-bromo, to evaluate their biological potential. nih.gov Similarly, 4-chloro, 4-bromo, and 3,4,5-trimethoxy substituents have been added to the benzylidene moiety of thiazolidine-2,4-dione hybrids. nih.gov These modifications significantly influence the molecule's interaction with biological targets.

Table 2: Examples of Derivatives with Structural Modifications

| Type of Modification | Reagent/Condition | Resulting Structure/Use |

|---|---|---|

| N-Acylation | Propionyl chloride, Et₃N | N-Propionyl-4-benzyl-1,3-thiazolidin-2-one; used as a chiral auxiliary. jmcs.org.mx |

| N-Alkylation | Methylating agent | (4R)-4-benzyl-3-methyl-1,3-thiazolidine-2-thione. nih.gov |

| C5-Substitution | Benzaldehyde, piperidine (B6355638) (Knoevenagel Condensation) | 5-Benzylidene-thiazolidin-4-one derivatives. mdpi.comnih.gov |

| Benzyl Ring Substitution | Substituted aromatic aldehydes | Derivatives with chloro, bromo, or methoxy groups on the phenyl ring. nih.govnih.gov |

Spectroscopic and Crystallographic Analysis of 4 Benzyl 1,3 Thiazolidine 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-Benzyl-1,3-thiazolidine-2-thione by providing information about the chemical environment of its protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

The ¹H NMR spectrum of (S)-4-Benzyl-1,3-thiazolidine-2-thione in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals that correspond to the different protons in the molecule. chemicalbook.com A broad single peak observed at approximately 8.36 ppm is attributed to the proton attached to the nitrogen atom (NH). chemicalbook.com The aromatic protons of the benzyl (B1604629) group appear as multiple peaks between 7.18 and 7.32 ppm. chemicalbook.com

The proton at the chiral center (C4) resonates as a double doublet of doublets at around 4.46 ppm. chemicalbook.com The two protons on the carbon adjacent to the sulfur atom in the thiazolidine (B150603) ring (C5) appear as distinct signals, a double triplet at 3.50 ppm and another at 3.25 ppm, due to their different spatial orientations. chemicalbook.com The two benzylic protons also show separate signals, appearing as multiple peaks at 3.04 and 2.93 ppm. chemicalbook.com

¹H NMR Chemical Shift Data for (S)-4-Benzyl-1,3-thiazolidine-2-thione in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.36 | broad s | 1H | NH |

| 7.32 | m | 2H | Ar-H |

| 7.26 | m | 1H | Ar-H |

| 7.18 | m | 2H | Ar-H |

| 4.46 | dd, J=7.5, 15.0 Hz | 1H | H-4 |

| 3.50 | dt, J=7.9, 11.5 Hz | 1H | H-5a |

| 3.25 | dt, J=7.2, 11.5 Hz | 1H | H-5b |

| 3.04 | m | 1H | Benzyl-Ha |

| 2.93 | m | 1H | Benzyl-Hb |

Data sourced from ChemicalBook. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides further confirmation of the structure of this compound. The most downfield signal, appearing at approximately 200.5 ppm, is assigned to the thione carbon (C=S). chemicalbook.com The carbon atoms of the phenyl ring resonate in the aromatic region, with signals at 135.7, 129.0, 128.9, and 127.2 ppm. chemicalbook.com

The chiral carbon atom (C4) of the thiazolidine ring shows a signal at 65.1 ppm. chemicalbook.com The benzylic carbon and the C5 carbon of the thiazolidine ring are found at 39.7 and 37.8 ppm, respectively. chemicalbook.com

¹³C NMR Chemical Shift Data for (S)-4-Benzyl-1,3-thiazolidine-2-thione in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | C=S (C2) |

| 135.7 | Quaternary Ar-C |

| 129.0 | Ar-C |

| 128.9 | Ar-C |

| 127.2 | Ar-C |

| 65.1 | C4 |

| 39.7 | Benzyl-C |

| 37.8 | C5 |

Data sourced from ChemicalBook. chemicalbook.com

Mass Spectrometry (MS) for Molecular Formula Confirmation

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula of (S)-4-Benzyl-1,3-thiazolidine-2-thione as C₁₀H₁₁NS₂. The calculated exact mass for the molecular ion [M]⁺ is 209.0333, while the experimentally measured value is 209.0342, which is in close agreement. chemicalbook.com This data provides strong evidence for the elemental composition of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of (S)-4-Benzyl-1,3-thiazolidine-2-thione, recorded as a thin film, displays several characteristic absorption bands that correspond to the functional groups present in the molecule. A broad band at 3154 cm⁻¹ is indicative of the N-H stretching vibration. chemicalbook.com The presence of the aromatic ring is confirmed by the C-H stretching and C=C stretching vibrations observed at 1602 cm⁻¹ and 1495 cm⁻¹, respectively. chemicalbook.com

Other significant peaks in the fingerprint region include absorptions at 1437, 1327, 1297, 1279, 1233, 1204, 1040, 1008, and 957 cm⁻¹, which are characteristic of the thiazolidine-2-thione core and the benzyl substituent. chemicalbook.com

X-ray Crystallography for Absolute Configuration and Crystal Packing

X-ray crystallography is an essential technique for determining the three-dimensional structure of a molecule, including its absolute configuration and how the molecules are arranged in a crystal lattice.

Determination of Absolute Configuration of Chiral Centers

Single-crystal X-ray diffraction analysis has been successfully employed to determine the absolute configuration of the chiral center at the C4 position of the thiazolidine ring. For the (4S)-enantiomer, the analysis confirms the 'S' configuration at this stereocenter. nih.govresearchgate.net This determination is crucial for understanding the stereochemical outcomes of reactions involving this chiral auxiliary. The Flack parameter, a value close to zero, validates the correct assignment of the absolute structure. scielo.org.mx For instance, a Flack parameter of -0.05 (6) has been reported for a derivative, confirming the S configuration. nih.govresearchgate.net

Analysis of Supramolecular Interactions and Helical Aggregation

In the crystal structure of 1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one, the individual molecules exhibit a notable pattern of aggregation. nih.gov They organize into helical chains that propagate along the b-axis of the crystal lattice. nih.gov This specific supramolecular assembly is directed by intermolecular C—H⋯O hydrogen bonds. nih.gov The single crystal analysis confirmed the absolute configuration at the carbon atom bearing the benzyl group as S. nih.gov

Crystal Data and Refinement Parameters

The crystallographic data for 1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one was determined through single-crystal X-ray diffraction at a temperature of 298 K using Mo Kα radiation. nih.gov The refinement of the crystal structure was performed using all reflections, with hydrogen atoms positioned geometrically and refined using a riding model. nih.gov

Table 1: Crystal Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅NOS₂ |

| Formula Weight | 265.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.850 (6) |

| b (Å) | 7.189 (5) |

| c (Å) | 10.595 (7) |

| β (°) | 95.537 (6) |

| Volume (ų) | 670.9 (8) |

| Z | 2 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.38 |

| Temperature (K) | 298 |

| Crystal Size (mm) | 0.50 × 0.40 × 0.20 |

Data sourced from reference nih.gov.

Table 2: Data Collection and Refinement Parameters

| Parameter | Value |

|---|---|

| Measured Reflections | 7301 |

| Independent Reflections | 2734 |

| R_int | 0.038 |

| R[F² > 2σ(F²)] | 0.041 |

| wR(F²) | 0.048 |

| S (Goodness-of-fit) | 0.86 |

| Parameters | 170 |

| Flack Parameter | -0.05 (6) |

| Δρ_max (e Å⁻³) | 0.32 |

| Δρ_min (e Å⁻³) | -0.35 |

Data sourced from reference nih.gov.

Role As a Chiral Auxiliary in Asymmetric Organic Synthesis

Applications in Asymmetric Aldol (B89426) Reactions

The aldol reaction, a fundamental method for constructing β-hydroxy carbonyl compounds, is a key area where 4-benzyl-1,3-thiazolidine-2-thione has demonstrated its utility. The N-acyl derivatives of this auxiliary undergo highly diastereoselective aldol additions, providing reliable access to specific stereoisomers.

The use of chlorotitanium enolates derived from N-acyl-4-benzyl-1,3-thiazolidine-2-thiones has proven to be an effective method for achieving high diastereoselectivity in aldol condensations. scielo.org.mxjmcs.org.mxscielo.org.mx Specifically, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidine-2-one has been successfully condensed with various aryl aldehydes. scielo.org.mxjmcs.org.mxscielo.org.mx These reactions typically employ titanium tetrachloride (TiCl4) as a Lewis acid and a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to generate the reactive enolate species. scielo.org.mxjmcs.org.mxscielo.org.mx The use of equimolar amounts of titanium tetrachloride (1.5 equivalents) and DIPEA is crucial for the success of these condensations. scielo.org.mxjmcs.org.mxscielo.org.mx This methodology has been shown to produce the corresponding aldol adducts in good yields and with significant levels of diastereoselectivity. scielo.org.mxjmcs.org.mxscielo.org.mx

A study investigating the condensation of the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one with a range of aromatic aldehydes demonstrated the effectiveness of this approach. The results, summarized in the table below, highlight the consistently high yields and good to excellent diastereomeric ratios achieved.

| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | 85 | 90:10 |

| 4-Methoxybenzaldehyde | 88 | 92:8 |

| 4-Nitrobenzaldehyde | 82 | 95:5 |

| 2-Naphthaldehyde | 86 | 91:9 |

| Furfural | 79 | 88:12 |

| Data compiled from studies on chlorotitanium enolate mediated aldol condensations. |

A significant outcome of using N-acyl-4-benzyl-1,3-thiazolidine-2-thiones in chlorotitanium enolate mediated aldol reactions is the preferential formation of the "Evans syn" aldol product. scielo.org.mxjmcs.org.mxscielo.org.mx The term "Evans syn" refers to the specific syn diastereomer that is typically obtained when using Evans' oxazolidinone auxiliaries. chem-station.comalfa-chemistry.com In the context of this compound, the condensation of its N-propionyl derivative with aryl aldehydes yields the 'Evans syn' aldol with diastereomeric ratios ranging from 73:27 to 97:3. scielo.org.mxjmcs.org.mxscielo.org.mxresearchgate.net

The formation of a minor "non-Evans syn" aldol product has also been observed in these reactions. scielo.org.mxjmcs.org.mxscielo.org.mxresearchgate.net The presence of this minor diastereomer has been confirmed through X-ray diffraction analysis of single-crystal compounds containing the mixture of diastereoisomers. scielo.org.mxjmcs.org.mxscielo.org.mxresearchgate.net The level of diastereoselectivity is influenced by the specific aldehyde used in the reaction.

The following table presents the diastereomeric ratios obtained for the aldol condensation of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one with various aldehydes, illustrating the consistent preference for the "Evans syn" isomer.

| Aldehyde | Diastereomeric Ratio ("Evans syn":"non-Evans syn") |

| Benzaldehyde | 90:10 |

| 4-Chlorobenzaldehyde | 93:7 |

| 4-Methylbenzaldehyde | 89:11 |

| 3-Methoxybenzaldehyde | 91:9 |

| Data from studies on diastereoselectivity in aldol reactions using this compound. |

The observed facial selectivity in the aldol additions involving chlorotitanium enolates of N-acyl-4-benzyl-1,3-thiazolidine-2-thiones is believed to proceed through a non-chelated transition state. scielo.org.mxjmcs.org.mxscielo.org.mx Unlike the classic Zimmerman-Traxler model for boron-mediated aldol reactions which involves a closed, chair-like transition state, the titanium-mediated reactions with this particular auxiliary are thought to involve a more open, acyclic transition state. chem-station.compitt.edu In this model, the Lewis acid (TiCl4) coordinates to the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the titanium enolate. The stereochemical outcome is then determined by minimizing steric interactions between the substituents on the enolate and the incoming aldehyde.

Chiral Auxiliary Removal and Product Derivatization

A critical aspect of using a chiral auxiliary is its efficient removal from the product without racemization or degradation. The this compound auxiliary offers the advantage of being readily cleaved under mild conditions.

The chiral auxiliary in the aldol adducts derived from this compound can be easily removed through nucleophilic acyl substitution. scielo.org.mxjmcs.org.mxscielo.org.mx The presence of the endocyclic sulfur atom in the thiazolidinone ring facilitates this cleavage. scielo.org.mx A variety of nucleophiles can be employed to displace the chiral auxiliary, leading to the formation of different synthetically useful derivatives such as esters, amides, and carboxylic acids. This versatility in derivatization further enhances the utility of this chiral auxiliary in organic synthesis. For instance, treatment of the aldol adduct with an alkoxide, such as sodium methoxide, yields the corresponding methyl ester, while reaction with an amine would produce the corresponding amide.

Synthesis of Enantiomerically Pure Intermediates

The practical utility of 4-benzyl-1,3-thiazolidin-2-thione as a chiral auxiliary is demonstrated in its application to synthesize enantiomerically pure aldol adducts. Specifically, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one has been successfully condensed with a variety of aryl aldehydes. scielo.org.mxscielo.org.mx These reactions, typically employing titanium tetrachloride (TiCl₄) and a base such as N,N-diisopropylethylamine (DIPEA), proceed with good to excellent diastereoselectivity, primarily yielding the 'Evans syn' aldol adduct. researchgate.netscielo.org.mxjmcs.org.mx

The observed facial selectivity in these aldol additions is believed to occur through a non-chelated transition state. scielo.org.mxresearchgate.netscielo.org.mx While the 'Evans syn' product is dominant, a minor 'non-Evans syn' aldol product is also formed in these reactions. researchgate.netscielo.org.mx The diastereomeric ratio is influenced by the specific aldehyde used in the reaction.

The following table summarizes the research findings from the asymmetric aldol condensation of N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one with various aldehydes:

Table 1: Asymmetric Aldol Reactions using N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Benzaldehyde | (4S)-Benzyl-3-(3-hydroxy-2-methyl-3-phenylpropanoyl)thiazolidin-2-one | 86% | 97:3 |

| 4-Methoxybenzaldehyde | (4S)-Benzyl-3-(3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoyl)thiazolidin-2-one | 85% | 95:5 |

| 4-Nitrobenzaldehyde | (4S)-Benzyl-3-(3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoyl)thiazolidin-2-one | 89% | 90:10 |

| 4-Chlorobenzaldehyde | (4S)-Benzyl-3-(3-(4-chlorophenyl)-3-hydroxy-2-methylpropanoyl)thiazolidin-2-one | 91% | 85:15 |

Data sourced from studies on asymmetric aldol coupling via titanium enolates. scielo.org.mxjmcs.org.mx

Comparison with Other Amino Acid-Derived Chiral Auxiliaries (e.g., Oxazolidin-2-ones)

Both classes of auxiliaries are derived from amino acids and are effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol additions. However, a significant advantage of thiazolidinethione-based auxiliaries, including the 2-oxo variant, lies in the cleavage of the auxiliary from the final product. The presence of the endocyclic sulfur atom in the thiazolidinone ring facilitates the removal of the auxiliary. scielo.org.mx Specifically, N-enoylthiazolidinethiones are reported to be more easily cleaved than their corresponding oxazolidinone counterparts. scielo.org.mx

Furthermore, strategic modifications to reaction conditions can allow for the selective synthesis of different stereoisomers using the same chiral auxiliary. For instance, N-propionyl derivatives of both 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones can be used to generate either 'Evans syn' or 'non-Evans syn' aldol adducts simply by altering the stoichiometry of titanium tetrachloride and the presence of additives like N-methyl-2-pyrrolidinone (NMP). scielo.org.mxscielo.org.mx This flexibility enhances the synthetic utility of these auxiliaries.

The following table provides a comparative overview of key features:

Table 2: Comparison of Chiral Auxiliaries

| Feature | This compound | Evans' Oxazolidin-2-ones |

|---|---|---|

| Precursor | L-Phenylalanine | Various Amino Acids |

| Primary Application | Asymmetric Aldol Reactions, Alkylations | Asymmetric Aldol Reactions, Alkylations, Conjugate Additions |

| Stereocontrol | High diastereoselectivity, typically for 'syn' adducts. scielo.org.mx | High diastereoselectivity, well-established models for predicting stereochemistry. |

| Cleavage Conditions | Generally mild; facilitated by the endocyclic sulfur atom. scielo.org.mxscielo.org.mx | Often requires stronger nucleophiles or reducing agents (e.g., LiOOH, LiBH₄). |

| Flexibility | Can produce different diastereomers ('syn' and 'non-syn') by altering reaction conditions. scielo.org.mx | Similar flexibility can be achieved, often requiring different metal enolates (e.g., boron vs. titanium). |

Computational and Theoretical Studies on 4 Benzyl 1,3 Thiazolidine 2 Thione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are routinely used to determine optimized molecular geometry and to analyze the electronic structure. researchgate.netnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. mdpi.comresearchgate.net These maps visualize the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comresearchgate.net The negative potential areas, often localized on heteroatoms like oxygen and nitrogen, indicate sites susceptible to electrophilic attack, while positive potential areas highlight regions prone to nucleophilic attack. mdpi.comresearchgate.netresearchgate.net This information is invaluable for predicting how the molecule will interact with biological targets. researchgate.net

Table 1: Common DFT-Calculated Reactivity Descriptors

| Descriptor | Symbol | Significance |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. nih.govresearchgate.net |

| Ionization Potential | IP | The energy required to remove an electron. |

| Electron Affinity | EA | The energy released when an electron is added. |

| Electronegativity | χ | The ability of an atom to attract shared electrons. irjweb.com |

| Chemical Hardness | η | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness | S | The reciprocal of hardness, indicating higher reactivity. researchgate.net |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. irjweb.com |

Studies on related thiazolidinone derivatives have successfully used these DFT methods to correlate molecular structure with observed biological activities, such as anticancer and antimicrobial properties. tandfonline.comresearchgate.net For instance, research on imidazotriazole-based thiazolidinones used DFT to explore electrostatic potential and identify electrophilic and nucleophilic regions, contributing to the understanding of their interaction with target enzymes. mdpi.com Similarly, investigations into other thiazole (B1198619) derivatives have used DFT to analyze HOMO-LUMO orbitals and predict reactivity. mdpi.com These examples underscore the utility of DFT in providing a detailed theoretical understanding of the electronic characteristics of 4-benzyl-1,3-thiazolidine-2-thione.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Ligand-Enzyme Binding Site Analysis (e.g., Xanthine (B1682287) Oxidase)

Xanthine oxidase (XO) is a critical enzyme involved in purine (B94841) metabolism. Molecular docking studies have been performed on derivatives of thiazolidine-2-thione to investigate their potential as XO inhibitors. These simulations aim to place the ligand into the binding site of the enzyme and analyze the interactions.

In a study of novel thiazolidine-2-thione derivatives, molecular docking was used to understand their inhibitory behavior. The results indicated that the thiazolidinethione moiety could form hydrogen bonds with specific amino acid residues within the hydrophobic pockets of the xanthine oxidase active site. This analysis helps to identify the key components of the binding pocket that are crucial for ligand recognition and binding.

Prediction of Binding Modes and Interaction Mechanisms

Building on the binding site analysis, molecular docking predicts the specific interactions that stabilize the ligand-enzyme complex. For thiazolidine-2-thione derivatives targeting xanthine oxidase, specific binding modes have been proposed.

The thiazolidinethione part of the molecule has been shown to be a key player in the interaction. It was suggested that this moiety can form two hydrogen bonds with the amino acid residues Glu263 and Ser347, which are located in the hydrophobic pockets of the enzyme. Additionally, other parts of the derivatives, such as a 4-fluorophenyl-sulfonyl moiety in one potent inhibitor, were found to interact with other residues like Gly260 and Ile264 through hydrogen bonds. These predicted interactions provide a detailed picture of how these compounds may exert their inhibitory effect on the enzyme.

Table 2: Predicted Interactions of a Thiazolidine-2-thione Derivative with Xanthine Oxidase

| Ligand Moiety | Interacting Residue | Type of Interaction |

| Thiazolidinethione | Glu263 | Hydrogen Bond |

| Thiazolidinethione | Ser347 | Hydrogen Bond |

| 4-Fluorophenyl-sulfonyl | Gly260 | Hydrogen Bond |

| 4-Fluorophenyl-sulfonyl | Ile264 | Hydrogen Bond |

Mechanistic Insights into Organic Reactions Involving this compound

Computational studies, particularly DFT, offer significant insights into the mechanisms of organic reactions. While a specific mechanistic study for the synthesis of this compound was not found, research on the formation of the core thiazolidine-2-thione ring provides a plausible pathway. nih.govacs.orgnih.govacs.org

A detailed mechanism has been proposed for the 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed synthesis of 4,4-disubstituted-1,3-thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide. nih.govacs.org This reaction proceeds efficiently under mild, solvent-free conditions. nih.govacs.org The proposed mechanism, supported by computational analysis, involves several key steps: nih.govacs.org

Nucleophilic Attack: The reaction initiates with a nucleophilic attack of the propargylamine (B41283) on the carbon disulfide. This step leads to the formation of a zwitterionic intermediate and has a considerable activation energy. nih.govacs.org

Proton Abstraction: The DABCO catalyst then acts as a base, abstracting a proton from the nitrogen of the propargylamine. This results in the formation of a dithiocarbamate (B8719985) anion. nih.govacs.org

Cyclization: The negatively charged sulfur atom of the dithiocarbamate anion attacks the alkyne's π-system in a 5-exo-dig cyclization. nih.gov

Proton Transfer and Catalyst Regeneration: Finally, a proton is transferred from the protonated DABCO back to the molecule, yielding the final 1,3-thiazolidine-2-thione product and regenerating the DABCO catalyst for the next cycle. nih.govacs.org

DFT calculations on this reaction pathway identified two transition states with comparable activation energies, indicating that the initial nucleophilic attack is a rate-determining step. nih.govacs.org This mechanistic understanding is crucial for optimizing reaction conditions and expanding the scope of the synthesis to various derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the structural or property descriptors of compounds with their biological activities. nih.govrsc.org While no specific QSAR studies on this compound derivatives were identified in the search results, numerous studies on related 4-thiazolidinone (B1220212) scaffolds have been conducted, providing a methodological precedent. nih.govrsc.orgnih.govnih.govrsc.org These studies are valuable for designing new, more potent derivatives. nih.gov

The general goal of QSAR is to develop a mathematical model that can predict the activity of new compounds based on their chemical structure. nih.govrsc.org This is often achieved using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

CoMFA models use steric and electrostatic fields to correlate with biological activity. nih.gov

CoMSIA models expand on this by including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.gov

For instance, a 3D-QSAR study on 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists found that electrostatic and steric properties played a significant role in their potency. nih.gov The CoMSIA model for this series showed that hydrophobic, electrostatic, and hydrogen-bond donor fields were major contributors to the activity. nih.gov The graphical output of these models, known as contour maps, highlights regions where certain properties are favored or disfavored for enhancing biological activity. For example, green contours might indicate areas where bulky groups are preferred, while yellow contours suggest they are disfavored. nih.gov

QSAR studies on other 4-thiazolidinone derivatives have identified different key parameters governing their antimicrobial or anticancer activities, such as lipophilicity (log P) and various electronic and topological descriptors. rsc.orgnih.gov These findings demonstrate that QSAR is a versatile tool for understanding the structural requirements for a desired biological effect in the broader class of thiazolidine-based compounds. nih.gov

Table 3: Key Findings from QSAR Studies on Related Thiazolidinone Scaffolds

| Scaffold Studied | Target Activity | Key Findings | QSAR Method(s) |

| 2-imino-thiazolidin-4-ones | S1P1 Receptor Agonism | Electrostatic, steric, hydrophobic, and H-bond donor properties are significant for activity. nih.gov | CoMFA, CoMSIA |

| 4-thiazolidinones | Anticancer | A non-linear model highlighted the importance of a hydrogen at a specific nitrogen atom for interaction with the biotarget. nih.gov | Gaussian processes, MLR |

| 4-thiazolidinones | Antimicrobial | Activity was governed by lipophilicity (log P) and electronic parameters. rsc.org | MLR |

| Pyrazole-thiazolinones | EGFR Kinase Inhibition | The electrostatic field had the highest correlation with activity. nih.gov | CoMFA, CoMSIA, GA-MLR |

Pharmacological and Biological Activities of 4 Benzyl 1,3 Thiazolidine 2 Thione and Its Analogues

Enzyme Inhibition Studies

The capacity of 4-Benzyl-1,3-thiazolidine-2-thione and its derivatives to inhibit specific enzymes, particularly xanthine (B1682287) oxidase, has been a subject of scientific investigation aimed at developing treatments for conditions like hyperuricemia and gout.

Xanthine Oxidase (XO) Inhibitory Potency and Mechanism

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Elevated activity of XO can lead to an overproduction of uric acid, resulting in hyperuricemia, a precursor to gout. nih.gov

While the core structure of thiazolidine-2-thione itself shows very weak inhibitory activity against xanthine oxidase, with an IC50 value of 72.15 μmol/L, the introduction of a benzyl (B1604629) group at the 3-position, as in 3-benzyl-thiazolidine-2-thione, further diminishes this activity, with an IC50 value exceeding 100 μmol/L. However, specific derivatives of this scaffold have demonstrated potent inhibitory effects. For instance, a novel series of thiazolidine-2-thione derivatives were synthesized and evaluated, with one particular compound, designated as 6k , exhibiting the strongest XO inhibitory activity with an IC50 value of 3.56 μmol/L. nih.gov This potency is approximately 2.5 times greater than that of allopurinol, a standard drug used for treating hyperuricemia. nih.govchemicalbook.com

Enzyme inhibition kinetics analyses have confirmed that the more potent derivatives, such as compound 6k , act as mixed-type inhibitors of xanthine oxidase. nih.govnih.gov This mechanism indicates that the inhibitor can bind to the enzyme at a site distinct from the active site, affecting both the enzyme's binding affinity for the substrate and its catalytic turnover rate.

Structure-Activity Relationships (SAR) for XO Inhibition

Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features necessary for the potent xanthine oxidase inhibitory activity of thiazolidine-2-thione analogues. These studies reveal that the core thiazolidine-2-thione structure alone is insufficient for strong inhibition. nih.gov

A key finding is that the presence of a phenyl-sulfonamide group is indispensable for significant XO inhibitory activity in this class of compounds. nih.govnih.gov Derivatives lacking this feature, including the parent 3-benzyl-thiazolidine-2-thione, show weak activity. nih.gov Among the most potent inhibitors are compounds containing a phenyl-sulfonamide moiety, such as compounds 6i , 6j , and 6k from one study, which recorded IC50 values of 5.19, 9.76, and 3.56 μmol/L, respectively. nih.gov

Molecular docking simulations provide further insight into these SAR findings. It is suggested that the 4-fluorophenyl-sulfonyl part of a potent inhibitor like compound 6k can form hydrogen bonds with amino acid residues Gly260 and Ile264 within the enzyme's active pocket. nih.govnih.gov Simultaneously, the thiazolidinethione portion of the molecule can establish hydrogen bonds with Glu263 and Ser347 in a hydrophobic pocket of the enzyme. nih.gov This multi-point interaction is believed to be the reason for the enhanced inhibitory activity compared to the unsubstituted thiazolidine-2-thione. nih.gov

Table 1: Xanthine Oxidase (XO) Inhibitory Activity of Thiazolidine-2-thione and its Analogues

| Compound | Description | IC50 (μmol/L) |

|---|---|---|

| Thiazolidine-2-thione | Parent Compound | 72.15 nih.gov |

| 3-Benzyl-thiazolidine-2-thione (4d) | Benzyl-substituted analogue | >100 nih.gov |

| Compound 6i | Phenyl-sulfonamide derivative | 5.19 nih.gov |

| Compound 6j | Phenyl-sulfonamide derivative | 9.76 nih.gov |

| Compound 6k | 4-Fluorophenyl-sulfonyl derivative | 3.56 nih.govnih.gov |

| Allopurinol | Standard Drug | ~8.9 (calculated from 2.5x less potent than 6k) nih.gov |

Antimicrobial Activities

The thiazolidinone scaffold, in its various forms (including thiazolidin-4-ones and thiazolidine-2,4-diones), is a well-established pharmacophore in the development of new antimicrobial agents. nih.govorientjchem.org While specific data for this compound is limited, the broader class of related compounds demonstrates significant antifungal and antibacterial potential.

Antifungal Properties

Derivatives of the thiazolidinone core have been evaluated against a range of fungal pathogens. For example, various 5-arylidene-2,4-thiazolidinediones and their 2-thioxo analogs have shown high in vitro activity against Candida species, demonstrating both fungistatic and fungicidal effects. nih.gov Some of these compounds were found to be more potent than reference drugs like ketoconazole (B1673606) and bifonazole. nih.gov

In one study, a series of thiazolidin-4-one derivatives were screened against Candida albicans, with some compounds exhibiting notable activity. nanobioletters.com The presence of specific substituents, such as hydroxy and nitro groups, on the aromatic rings of these derivatives was found to enhance antifungal potency. nanobioletters.com Similarly, other research on 2-(p-substituted benzylidene)-3-(5-alkyl-1,3,4-thiadiazol-2-yl) thiazolidin-4-ones showed that compounds with a hydroxyl group were particularly active against Aspergillus niger, while those with a nitro group were more effective against C. albicans. These findings highlight the potential of the thiazolidinone scaffold in antifungal drug discovery, although specific testing on this compound is required to determine its particular spectrum of activity.

Antibacterial Effects

The thiazolidinone nucleus is a common feature in compounds designed for antibacterial activity. orientjchem.org Numerous studies have demonstrated the efficacy of various thiazolidinone derivatives against both Gram-positive and Gram-negative bacteria. nih.govijcrt.org For instance, a series of 2,3-diaryl-thiazolidin-4-ones showed broad antibacterial activity, with some compounds being more potent than the standard antibiotic ampicillin (B1664943) against strains like MRSA, P. aeruginosa, and E. coli. nih.gov

SAR studies on thiazolidinone derivatives suggest that substitutions on the aromatic rings are critical for activity. Electron-withdrawing groups on a benzylidene moiety attached to the thiazolidine (B150603) ring can enhance antibacterial effects. ijcrt.org In one series of hybrid thiazolidinone derivatives, compounds bearing a chloro-substituent demonstrated significant inhibition against both bacterial and fungal strains. nanobioletters.com Conversely, the presence of electron-donating groups like methyl or methoxy (B1213986) groups tended to decrease activity against Gram-negative bacteria and showed inactivity against S. aureus. nanobioletters.com While these results are for related thiazolidin-4-one structures, they underscore the importance of the core scaffold in developing new antibacterial agents.

Role in Medicinal Chemistry as a Scaffold or Precursor

The 4-thiazolidinone (B1220212) core and its thione analogue are considered "privileged scaffolds" in medicinal chemistry. nih.govnih.gov This designation is due to their ability to serve as a versatile foundation for the synthesis of a wide array of biologically active molecules. The thiazolidine ring is amenable to structural modifications at multiple positions (typically 2, 3, and 5), allowing chemists to create large libraries of compounds for screening against various therapeutic targets. mdpi.com

The thiazolidine-2-thione moiety, specifically, is used as a precursor and a key building block in the synthesis of more complex molecules. It has been employed in the creation of novel xanthine oxidase inhibitors, as detailed in section 7.1, where it serves as the core structure to which pharmacologically essential groups like phenyl-sulfonamides are attached. nih.govchemicalbook.com

Furthermore, the related 4-thiazolidinone scaffold is a component of numerous compounds with a vast range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antidiabetic properties. nih.govorientjchem.org For example, a series of novel 4-Benzyl-1,3-thiazole derivatives were synthesized using an analogue-based drug design approach to create potential anti-inflammatory agents. The structural versatility and established biological importance of the thiazolidine framework make this compound and related structures valuable starting points for the rational design and synthesis of new therapeutic agents.

Design and Synthesis in Analogue-Based Drug Discovery

Analogue-based drug design is a pivotal strategy in leveraging the therapeutic potential of the thiazolidine scaffold. This approach involves using a known active compound (a "lead") to design and synthesize new molecules with potentially improved efficacy, selectivity, or metabolic stability. The thiazolidine ring is highly amenable to chemical modifications, particularly at the C2, N3, and C5 positions, enabling the creation of large libraries of diverse compounds for screening. nih.gov

A common and efficient method for synthesizing thiazolidin-4-one derivatives is through a one-pot, three-component reaction involving an amine, a carbonyl compound (like an aldehyde), and a mercapto-acid such as thioglycolic acid. researchgate.netnih.gov This method is valued for its high yields and operational simplicity. nih.gov Various catalysts can be employed to optimize these reactions, including both acids and bases. nih.gov

An exemplary case of analogue-based design involves the development of novel anti-inflammatory agents. nih.gov Researchers used Darbufelone, a dual cyclooxygenase (COX)/lipoxygenase (LOX) inhibitor, as a lead molecule to design a new series of 4-benzyl-1,3-thiazole derivatives. nih.gov By synthesizing analogues with different side chains at the C2 position, they aimed to create a novel three-point pharmacophore to target multiple steps in the inflammatory cascade. nih.gov This highlights how the core structure of a compound like 4-benzyl-1,3-thiazole can be systematically modified to generate new drug candidates. nih.gov The combination of different reactive centers within the 4-thiazolidinone structure makes these compounds effective tools for diversity-oriented synthesis in the quest for new lead compounds. nih.gov

Exploration in the Development of Pharmaceutical Compounds

Once synthesized, analogues of this compound undergo extensive exploration to determine their potential as pharmaceutical compounds. This process involves a battery of in vitro and in silico tests to characterize their biological activity and drug-like properties.

A key step is screening for efficacy against specific diseases. For instance, new thiazolidine-2,4-dione derivatives have been evaluated for anticancer activity against a full panel of 60 human tumor cell lines. nih.gov This broad screening can identify compounds with potent and selective antiproliferative effects. nih.gov Beyond efficacy, the exploration phase examines the mechanism of action. Techniques such as DNA cleavage studies are used to determine if the compounds directly interact with genetic material, a known mechanism for some anticancer agents. nih.gov

The successful development of Ponesimod, a drug containing a thiazolidin-4-one core, for the treatment of multiple sclerosis illustrates the fruitful outcome of such exploration. mdpi.com Approved for medical use in the US and EU in 2021, Ponesimod acts as a sphingosine-1-phosphate receptor modulator, demonstrating the scaffold's potential beyond traditional antimicrobial and anticancer applications. mdpi.com Further studies may also investigate the interaction of these novel compounds with serum albumins, which can provide insight into their distribution and pharmacological potential in vivo. mdpi.com

Potential as Lead Compounds for Various Therapeutic Areas

The 4-thiazolidinone scaffold and its analogues have demonstrated a remarkable breadth of biological activities, positioning them as promising lead compounds for a wide array of therapeutic areas. nih.govnih.gov The versatility of this chemical backbone allows for the development of agents targeting numerous diseases. researchgate.net

Interactive Table: Therapeutic Potential of Thiazolidine-2-thione Analogues

| Therapeutic Area | Target/Mechanism | Research Findings | Citations |

|---|---|---|---|

| Anticancer | Inhibition of cell division cycle (CDC25) phosphatases; DNA cleavage; Antiproliferative activity. | Derivatives show significant activity against various cancer cell lines, including breast, colon, lung, and prostate. | nih.govnih.govnih.gov |

| Anti-inflammatory | Dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX). | Analogues designed from the lead compound Darbufelone show potential in targeting the inflammatory cascade. | nih.govnih.gov |

| Antimicrobial | Inhibition of UDP-galactopyranose mutase (UGM) in bacteria; Inhibition of lanosterol-C14α-demethylase in fungi. | Active against various pathogens, including Mycobacterium tuberculosis and Candida species. Also show potential as antibiofilm agents. | nih.govmdpi.commdpi.com |

| Antidiabetic | Activation of PPARγ. | Thiazolidine-2,4-diones are a well-established class of antidiabetic drugs (e.g., Pioglitazone, Rosiglitazone). | nih.govmdpi.com |

| Antiviral | Various mechanisms. | The scaffold has been identified as a source of potential antiviral agents. | mdpi.com |

| Neurological | Sphingosine-1-phosphate receptor modulation. | The approved drug Ponesimod is used for treating multiple sclerosis. | mdpi.com |

This wide range of activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antiviral properties, underscores the importance of the thiazolidinone core as a foundational structure in modern drug discovery. nih.govnih.gov

Biological Mechanisms of Action and Target Interactions (General)

The diverse pharmacological effects of this compound and its analogues stem from their ability to interact with a wide variety of biological targets. The chemical structure of the thiazolidinone ring, capable of forming hydrogen bonds, facilitates these interactions. researchgate.net The specific biological activity is often determined by the nature of the substituents attached to the core ring. nih.gov

The primary targets for this class of compounds are often enzymes. Analogues have been shown to inhibit a range of enzymes critical to disease processes, including:

Cyclooxygenase (COX) and Lipoxygenase (LOX): Key enzymes in the inflammatory pathway. nih.gov

Cell Division Cycle 25 (CDC25) Phosphatases: Crucial for cell cycle regulation, making them a target for anticancer therapies. nih.gov

Lanosterol-C14α-demethylase: An essential enzyme in fungal cell membrane synthesis, targeted by antifungal agents. mdpi.com

UDP-galactopyranose mutase (UGM): Involved in bacterial cell wall synthesis, particularly in pathogens like Mycobacterium tuberculosis. nih.gov

Carbonic Anhydrase (CA) and various Kinases: These have been identified as targets for the related 1,3,4-thiadiazole (B1197879) scaffold, suggesting similar potential for thiazolidinones. nih.gov

Beyond enzyme inhibition, these compounds can interact with other biological molecules. Some derivatives have been found to target and cleave DNA directly, a mechanism relevant to their anticancer effects. nih.gov Others function by modulating cellular receptors, such as the sphingosine-1-phosphate receptor targeted by the multiple sclerosis drug Ponesimod. mdpi.com This ability to engage with a diverse set of targets, from enzymes to receptors to nucleic acids, is a hallmark of the thiazolidinone scaffold and the basis for its broad therapeutic potential.

Advanced Applications and Future Research Directions

Integration into Supramolecular Architectures and Materials Science

The specific functional groups within the 4-benzyl-1,3-thiazolidine-2-thione structure, namely the N-H proton donor and the C=S sulfur acceptor, provide opportunities for forming predictable hydrogen-bonding networks, a cornerstone of crystal engineering and supramolecular chemistry. While extensive research into the supramolecular applications of the parent compound is still emerging, analysis of its derivatives provides insight into its potential.

For instance, the crystal structure analysis of a closely related N-acylated derivative, 1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one, reveals that the molecules self-assemble into helical chains along the crystallographic b-axis through C—H⋯O interactions. nih.gov This ordered aggregation demonstrates the inherent capacity of the benzyl-thiazolidine scaffold to direct the formation of higher-order structures. nih.gov The principles of crystal engineering can be applied to design novel solid-state materials with desired physical properties by modifying the substituents on the core structure. Future work could explore the self-assembly of the parent compound and its co-crystallization with other molecules to create new materials with applications in areas such as nonlinear optics or host-guest chemistry.

Use as Ligands in Coordination Chemistry for Metal Complexes

Building on this, studies on 3-benzyl-1,3-thiazolidine-2-thione, a structural isomer of the title compound, have demonstrated its use in forming gold(I) complexes with phosphine (B1218219) co-ligands, which exhibit cytotoxic activity. acs.org Similarly, other research has detailed the synthesis and characterization of various gold(I) and gold(III) complexes with related sulfur-containing ligands, highlighting their potential as antimicrobial and antitumor agents. nih.govresearchgate.netmdpi.com The modular nature of the thiazolidine (B150603) scaffold allows for the synthesis of families of electronically and sterically modified ligands, which in turn can be used to generate metal complexes with fine-tuned properties for applications in catalysis and medicine. hw.ac.uk

Development of Novel Catalytic Systems Utilizing this compound Derivatives

Chiral derivatives of this compound are highly effective as chiral auxiliaries in asymmetric synthesis, a field crucial for producing enantiomerically pure pharmaceuticals. N-acyl derivatives, such as N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one (an oxygen-analogue), have been successfully employed in asymmetric aldol (B89426) reactions. scielo.org.mxscielo.org.mxscielo.org.mx

In a typical system, the N-acylated thiazolidinone is converted into its chlorotitanium enolate. scielo.org.mxscielo.org.mx This chiral enolate then reacts with various aldehydes with a high degree of diastereoselectivity, favoring the formation of the 'Evans syn' aldol adduct. scielo.org.mx The stereochemical outcome is directed by a non-chelated transition state, and the chiral auxiliary can be easily cleaved from the product under mild conditions. scielo.org.mx The versatility of this system has been demonstrated with a range of aromatic aldehydes. scielo.org.mx While much of the focus has been on the thiazolidin-2-one analogue, the parent N-acyl thiazolidinethiones are also recognized as versatile auxiliaries for asymmetric aldol reactions. nih.gov The broader class of thiazolone derivatives has also been explored in other catalytic asymmetric reactions, including Michael additions and Mannich reactions, indicating a wide scope for future development in catalysis. rsc.org

Emerging Biological Applications and Mechanistic Investigations

The thiazolidinone scaffold, of which this compound is a member, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net Derivatives have shown significant potential across numerous therapeutic areas.

Anticancer Activity: Thiazolidinone derivatives have been extensively investigated as anticancer agents. nih.gov They have been shown to act as inhibitors of various enzymes crucial for cancer progression and have demonstrated cytotoxicity against multiple human cancer cell lines, including those for breast, colon, and lung cancer. nih.govresearchgate.netnih.gov Mechanistic studies on some derivatives have revealed they can induce apoptosis, a form of programmed cell death, through pathways such as the caspase-3/7 pathway. tandfonline.com

Antidiabetic Activity: Certain thiazolidinedione derivatives are known to act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator in the insulin (B600854) signaling pathway, making them targets for type 2 diabetes treatment. nih.govnih.gov Other related compounds have shown inhibitory activity against enzymes like α-amylase, α-glucosidase, and aldose reductase, which are also implicated in diabetes and its complications. mdpi.com

Enzyme Inhibition: Beyond cancer and diabetes, thiazolidinone derivatives have been identified as inhibitors of other important enzymes. A series of 4-thiazolidinone (B1220212) derivatives were found to be novel inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme for pyrimidine (B1678525) biosynthesis and a target for autoimmune diseases and cancer. nih.gov Additionally, derivatives of 2-(substituted phenyl)thiazolidine-4-carboxamide have shown potent inhibitory activity against the tyrosinase enzyme, which is involved in melanin (B1238610) biosynthesis, suggesting applications in cosmetics and treatments for hyperpigmentation. mdpi.com

Mechanistic investigations into how these molecules exert their effects are ongoing. For some thiazolidinedione compounds, it has been shown that they can undergo metabolic S-oxidation, leading to the scission of the thiazolidine ring and the formation of reactive intermediates. nih.gov Such studies are vital for understanding both the therapeutic action and the potential toxicity of these compounds.

Strategies for Further Structure-Activity Relationship Elucidation and Optimization

Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. researchgate.net For thiazolidinone derivatives, several SAR studies have been conducted to guide the optimization of lead compounds.

For hDHODH Inhibition: A study on 4-thiazolidinone derivatives revealed that inhibitory activity is enhanced by the presence of the 4-thiazolidinone scaffold, a cyano substitution at one position, an ester group at another, and hydrophobic substituents at the para- or meta-positions of a phenyl ring. nih.gov

For Antioxidant Activity: Research has shown that for certain thiazolidinone derivatives, antioxidant activity is increased by the presence of electron-donating groups (like -OH or -OCH₃) on an arylidene ring at the 5th position of the scaffold. researchgate.net

For Anticancer Activity: The anticancer effects of thiazolidinone derivatives are also highly dependent on their substitution patterns. For example, chloro-substituted phenyl-imino groups at the second position have been found to enhance anti-inflammatory activity, while electron-donating groups on the arylidene moiety at the fifth position improved anticancer activity. researchgate.net

The general strategy involves the systematic synthesis of a library of analogues where specific parts of the molecule are varied. These compounds are then tested in biological assays, and the results are used to build predictive QSAR models. nih.gov These models help identify the key structural features—pharmacophores—that are essential for activity, allowing for the rational design of more potent and selective molecules.

Computational-Guided Design of Next-Generation this compound Analogues

In modern drug discovery, computational methods are indispensable for accelerating the design and optimization of new therapeutic agents. Several in silico techniques are being applied to the this compound scaffold and its derivatives.